![molecular formula C21H20ClN3O3 B4504784 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide](/img/structure/B4504784.png)
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide
Overview
Description
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide is a compound that has garnered attention in scientific research due to its potential as a pharmacological agent. This compound belongs to the pyridazine family and has shown various biological effects, making it a promising candidate for further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-chlorobenzohydrazide. This intermediate is then cyclized with acetic anhydride to yield 3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazine. The final step involves the reaction of this compound with 4-methoxyphenethylamine under appropriate conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in inflammatory and pain pathways, thereby modulating their activity. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid: Another pyridazine derivative with similar structural features but different functional groups.
3-(3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl)propanenitrile: A compound with a nitrile group instead of an acetamide group.
Uniqueness
2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(4-methoxyphenethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as a pharmacological agent and its versatility in chemical reactions make it a valuable compound for further research.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-16-8-6-15(7-9-16)12-13-23-20(26)14-25-21(27)11-10-19(24-25)17-4-2-3-5-18(17)22/h2-11H,12-14H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNGCIMSJXKFFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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